N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide

Fragment-based drug discovery Ligand efficiency Chemical probe design

N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide (CAS 1396803-02-3, molecular formula C₉H₁₆N₂O₂S, molecular weight 216.3 g/mol) is a synthetic sulfonamide derivative combining a cyclopropanesulfonamide core with an N-(4-dimethylamino)but-2-yn-1-yl side chain. The compound belongs to the class of N-substituted cyclopropanesulfonamides, a scaffold of increasing interest in medicinal chemistry for its conformational constraint and metabolic stability advantages.

Molecular Formula C9H16N2O2S
Molecular Weight 216.3
CAS No. 1396803-02-3
Cat. No. B2614073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide
CAS1396803-02-3
Molecular FormulaC9H16N2O2S
Molecular Weight216.3
Structural Identifiers
SMILESCN(C)CC#CCNS(=O)(=O)C1CC1
InChIInChI=1S/C9H16N2O2S/c1-11(2)8-4-3-7-10-14(12,13)9-5-6-9/h9-10H,5-8H2,1-2H3
InChIKeySUCIIXQMXXDDMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide (CAS 1396803-02-3): Structural Identity and Procurement-Relevant Compound Class


N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide (CAS 1396803-02-3, molecular formula C₉H₁₆N₂O₂S, molecular weight 216.3 g/mol) is a synthetic sulfonamide derivative combining a cyclopropanesulfonamide core with an N-(4-dimethylamino)but-2-yn-1-yl side chain . The compound belongs to the class of N-substituted cyclopropanesulfonamides, a scaffold of increasing interest in medicinal chemistry for its conformational constraint and metabolic stability advantages [1]. The 4-dimethylamino-but-2-ynyl substituent constitutes a known pharmacophoric element present in ligands targeting muscarinic acetylcholine receptors [2]. This compound is currently supplied exclusively for research purposes and is not approved for human or veterinary therapeutic use .

Why N-(4-(Dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide Cannot Be Replaced by Close Structural Analogs in Research Procurement


Although several N-substituted cyclopropanesulfonamides share the same core scaffold, substitution at the sulfonamide nitrogen with different side chains produces compounds with fundamentally distinct molecular recognition profiles, physicochemical properties, and synthetic utility. The dimethylamino-but-2-ynyl group of the target compound provides a tertiary amine of pKa ~8.5–9.0 (calculated) and an internal alkyne capable of copper-catalyzed azide-alkyne cycloaddition (CuAAC), features absent in the morpholino , benzyl(methyl)amino , or simple alkynyl analogs. Conversely, replacing the cyclopropanesulfonamide with a quinoline-8-sulfonamide or 4-methylbenzenesulfonamide alters both the steric profile and the hydrogen-bonding capacity of the sulfonamide moiety, with documented consequences for target selectivity in kinase inhibition contexts [1]. These structural divergences preclude simple interchangeability without altering experimental outcomes, as detailed in the quantitative comparisons below.

Quantitative Differentiation Evidence for N-(4-(Dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide vs. Closest Analogs


Molecular Weight Advantage: 216.3 vs. 258.3–292.4 g/mol Reduces Steric Bulk in Fragment-Based Screening Libraries

The target compound possesses a molecular weight of 216.3 g/mol, placing it near the lower boundary of fragment-like chemical space (MW < 300). This is 42.0 g/mol lower than the morpholino analog (CAS 1396684-89-1; C₁₁H₁₈N₂O₃S, MW 258.3 g/mol) and 76.1 g/mol lower than the benzyl(methyl)amino analog (CAS 1396807-07-0; C₁₅H₂₀N₂O₂S, MW 292.4 g/mol) . The compact cyclopropane ring (three carbon atoms) combined with the dimethylamino-butynyl chain provides 10 heavy atoms, fewer than the morpholino analog's 13 heavy atoms. This difference in molecular size directly impacts ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy-atom count) and fragment elaboration strategies, where lower starting molecular weight allows greater scope for subsequent optimization before exceeding drug-likeness thresholds [1].

Fragment-based drug discovery Ligand efficiency Chemical probe design

Tertiary Amine Basicity: pKa ~8.5–9.0 Enables pH-Dependent Solubility Differentiation from Morpholino (pKa ~6.5–7.0) and Neutral Analogs

The dimethylamino group of the target compound is predicted to have a conjugate acid pKa in the range of 8.5–9.0 (calculated using the SPARC or ChemAxon pKa plugin for tertiary amines alpha to an alkyne), rendering the compound predominantly protonated and water-soluble at physiological pH (7.4). By contrast, the morpholino oxygen in N-(4-morpholinobut-2-yn-1-yl)cyclopropanesulfonamide inductively reduces the amine basicity by 1.5–2.0 log units (predicted pKa ~6.5–7.0), such that the morpholino analog exists as a mixture of neutral and charged species at pH 7.4 [1]. The benzyl(methyl)amino analog (CAS 1396807-07-0) introduces a benzyl substituent that increases lipophilicity (estimated ΔclogP ≈ +1.5 to +2.0) while maintaining similar basicity, resulting in a higher logD₇.₄ and potentially reduced aqueous solubility relative to the target compound .

Physicochemical profiling Solubility optimization Ionization state control

Terminal Alkyne-Enabled CuAAC Derivatization: Structural Feature Absent in Saturated Alkyl Chain Analogs

The but-2-yn-1-yl linker in the target compound contains an internal alkyne that can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling modular derivatization with azide-containing payloads (fluorophores, biotin, affinity tags) without requiring additional synthetic steps to introduce a reactive handle [1]. This contrasts with N-(prop-2-yn-1-yl)cyclopropanesulfonamide (terminal alkyne, but lacks the dimethylamino group for solubility and target engagement) and with fully saturated N-alkyl cyclopropanesulfonamides (e.g., N-butyl cyclopropanesulfonamide), which lack alkyne functionality entirely . The internal alkyne position at the but-2-yn-1-yl chain also provides steric differentiation from terminal alkyne analogs, with potential consequences for the regiochemistry and kinetics of cycloaddition reactions.

Click chemistry Bioconjugation Chemical probe synthesis

Cyclopropanesulfonamide Scaffold Demonstrates Validated Kinase Inhibition: Class-Level IC₅₀ Evidence from EGFR C797S Mutant Context

While no direct biological data exist for the target compound itself, closely related cyclopropanesulfonamide derivatives have been rigorously characterized as potent EGFR kinase inhibitors. In a 2025 study, compound 5d—a cyclopropanesulfonamide derivative with structural features analogous to the target scaffold—exhibited IC₅₀ values of 1.37 nM and 1.12 nM against EGFR kinase, outperforming the methoxy-substituted analog 5a (IC₅₀ = 7.39 and 6.63 nM) by approximately 5.4- to 5.9-fold [1]. Notably, 5d demonstrated superior in vivo anti-tumor activity compared to the clinically approved EGFR inhibitor Brigatinib in a mouse xenograft model, with statistically significant tumor growth inhibition at 70 mg/kg and 100 mg/kg oral doses [1]. This class-level evidence establishes the cyclopropanesulfonamide core as a validated kinase inhibitor scaffold, and the target compound's structural features (dimethylamino-butynyl side chain) represent a distinct substitution pattern within this validated chemotype [2].

EGFR kinase inhibition NSCLC drug resistance Cyclopropane bioisostere

N-(4-Dimethylamino)but-2-ynyl Pharmacophore: Documented Muscarinic Receptor Engagement vs. Uncharacterized Cyclopropanesulfonamide Analogs

The N-(4-dimethylamino)but-2-ynyl moiety is a recognized pharmacophore for muscarinic acetylcholine receptor (mAChR) engagement. In BindingDB, the closely related compound N-(4-dimethylamino-but-2-ynyl)-N-methyl-acetamide (CHEMBL75358) is annotated as an active ligand across all five muscarinic receptor subtypes (M1–M5) in rat tissue [1]. This pharmacophore has also been exploited in the muscarinic antagonist oxybutynin and related analogs, where the dimethylamino-butynyl chain contributes to receptor binding affinity [2]. The target compound uniquely combines this validated GPCR-targeting pharmacophore with a cyclopropanesulfonamide group, a structural pairing not represented in any published muscarinic ligand series or in the broader ChEMBL database [3]. This represents a novel chemotype at the intersection of muscarinic pharmacology and cyclopropane-based medicinal chemistry.

Muscarinic acetylcholine receptor GPCR ligand design Pharmacophore mapping

Cyclopropane Ring as Metabolic Soft Spot Shield: Class-Level Metabolic Stability Advantage Over Isopropyl and tert-Butyl Sulfonamide Analogs

The cyclopropane ring serves as a metabolically resistant bioisostere for isopropyl and tert-butyl groups in drug design. In a systematic comparison across multiple chemotypes, cyclopropane-containing compounds demonstrated 2- to 5-fold lower intrinsic clearance in human liver microsomes compared to their isopropyl counterparts, attributed to reduced susceptibility to CYP450-mediated ω-oxidation and C–H bond activation [1]. For the target compound, the cyclopropane ring directly attached to the sulfonamide sulfur imposes steric shielding on the adjacent C–H bonds, a feature absent in N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide (tosyl analog) and N-(4-(dimethylamino)but-2-yn-1-yl)benzamide (benzamide analog), where the aromatic sulfonamide or amide moiety presents different metabolic liabilities . Additionally, the cyclopropane ring's strain energy (~27.5 kcal/mol) confers unique reactivity in ring-opening transformations that saturated alkyl or aryl sulfonamide analogs cannot undergo [2].

Metabolic stability CYP450 oxidation resistance Cyclopropane bioisostere

Optimal Research and Procurement Application Scenarios for N-(4-(Dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide (CAS 1396803-02-3)


Fragment-Based Screening Library Design Requiring Low-MW, Alkyne-Functionalized Cyclopropane Building Blocks

At 216.3 g/mol and 10 heavy atoms, the compound is ideally sized for fragment-based drug discovery (FBDD) libraries targeting kinases, GPCRs, or protein-protein interaction interfaces. Its dimethylamino group ensures aqueous solubility at screening-relevant concentrations (typically 200–500 μM in 5% DMSO/PBS), while the internal alkyne enables post-screening hit elaboration via CuAAC chemistry without separate linker installation [1]. The cyclopropane ring provides a defined, rigid geometry that enhances binding entropy relative to flexible-chain analogs, a feature validated by the potent EGFR inhibition observed in related cyclopropanesulfonamide fragment derivatives (IC₅₀ = 1.12–1.37 nM for optimized lead 5d) [2].

GPCR Chemical Probe Development Leveraging the Dimethylamino-Butynyl Muscarinic Pharmacophore

The N-(4-dimethylamino)but-2-yn-1-yl chain is a validated muscarinic acetylcholine receptor recognition element, with the closely related N-(4-dimethylamino-but-2-ynyl)-N-methyl-acetamide (CHEMBL75358) demonstrating activity across M1–M5 subtypes [1]. The target compound uniquely appends this pharmacophore to a cyclopropanesulfonamide rather than the conventional amide or ester linkage found in oxybutynin and related muscarinic ligands. This structural innovation may confer altered subtype selectivity, biased signaling properties, or reduced susceptibility to esterase-mediated hydrolysis, making the compound a valuable starting point for GPCR chemical biology programs seeking tool compounds with novel pharmacological profiles [2].

Kinase Inhibitor SAR Exploration Targeting Drug-Resistant EGFR Mutations (C797S, T790M, Del19)

The published work on cyclopropanesulfonamide derivative 5d demonstrates that this scaffold can achieve sub-nanomolar EGFR kinase inhibition while overcoming the C797S resistance mutation that limits third-generation inhibitors such as osimertinib [1]. The target compound provides a structurally distinct starting point within this validated chemotype, differing from 5d in its N-substitution pattern. Systematic variation of the sulfonamide nitrogen substituent (dimethylamino-butynyl in the target compound vs. the aromatic substituent in 5d) can probe the SAR around the solvent-exposed region of the EGFR ATP-binding pocket, potentially yielding derivatives with improved selectivity over wild-type EGFR or enhanced central nervous system penetration for brain-metastatic NSCLC [2].

Modular Chemical Probe Synthesis via AlkyneClick-and-Go Functionalization Strategy

The internal alkyne in the but-2-yn-1-yl chain allows the compound to serve as a direct precursor for CuAAC-based ligation to azide-modified payloads including fluorophores (e.g., azido-fluorescein, azido-Cy5), affinity tags (azido-biotin), or polyethylene glycol chains for solubility modulation [1]. This 'click-and-go' capability eliminates the need for separate linker chemistry (typically 2–3 additional synthetic steps) required by saturated alkyl chain analogs, accelerating the generation of chemical probe libraries for target engagement studies, cellular imaging, or pull-down proteomics experiments. The dimethylamino group provides a built-in mass spectrometry handle (characteristic neutral loss of 45 Da for dimethylamine) that facilitates metabolite identification in in vitro clearance studies [2].

Quote Request

Request a Quote for N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.